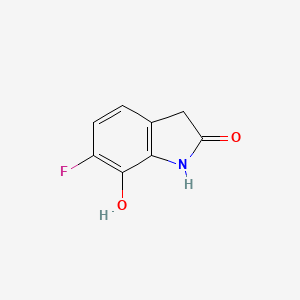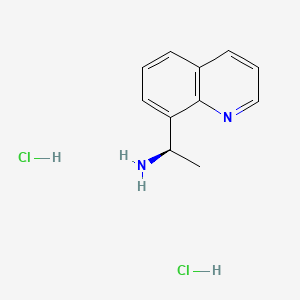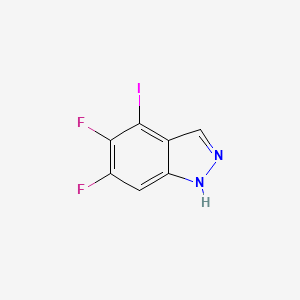
1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol is a chemical compound with a complex structure that includes a pyrazole ring, an amino group, and an isopropyl(methyl)amino group
準備方法
The synthesis of 1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the amino and isopropyl(methyl)amino groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a suitable diketone or aldehyde to form the pyrazole ring.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the pyrazole ring.
Addition of the Isopropyl(methyl)amino Group: This step may involve the reaction of the pyrazole derivative with isopropylamine and methylamine under specific conditions to form the final compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino and isopropyl(methyl)amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context and application, but common mechanisms include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
類似化合物との比較
1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropyl(methyl)amino)propan-2-ol can be compared with other similar compounds, such as:
1-(4-Amino-1h-pyrazol-1-yl)propan-2-ol: This compound lacks the isopropyl(methyl)amino group, which may result in different chemical and biological properties.
1-(4-Amino-1h-pyrazol-1-yl)-3-(methylamino)propan-2-ol: This compound has a methylamino group instead of the isopropyl(methyl)amino group, which may affect its reactivity and interactions with molecular targets.
1-(4-Amino-1h-pyrazol-1-yl)-3-(isopropylamino)propan-2-ol: This compound has an isopropylamino group instead of the isopropyl(methyl)amino group, leading to potential differences in its chemical and biological behavior.
特性
分子式 |
C10H20N4O |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
1-(4-aminopyrazol-1-yl)-3-[methyl(propan-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C10H20N4O/c1-8(2)13(3)6-10(15)7-14-5-9(11)4-12-14/h4-5,8,10,15H,6-7,11H2,1-3H3 |
InChIキー |
PRPCZCQLTVSKQN-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C)CC(CN1C=C(C=N1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid](/img/structure/B13641355.png)
![9-([1,1'-Biphenyl]-3-yl)anthracene](/img/structure/B13641357.png)



![Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13641377.png)





![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)

